Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate
CAS No.: 2209104-48-1
Cat. No.: VC2732412
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate - 2209104-48-1](/images/structure/VC2732412.png)
CAS No. | 2209104-48-1 |
---|---|
Molecular Formula | C14H20N2O3 |
Molecular Weight | 264.32 g/mol |
IUPAC Name | methyl 2-acetamido-3-[4-(dimethylamino)phenyl]propanoate |
Standard InChI | InChI=1S/C14H20N2O3/c1-10(17)15-13(14(18)19-4)9-11-5-7-12(8-6-11)16(2)3/h5-8,13H,9H2,1-4H3,(H,15,17) |
Standard InChI Key | OCFBTMWOSFKWMI-UHFFFAOYSA-N |
SMILES | CC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)OC |
Canonical SMILES | CC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)OC |
Chemical Structure and Properties
Molecular Structure
Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate belongs to the class of acetamido propanoates, featuring a phenyl ring with a dimethylamino substituent. The compound exists in stereoisomeric forms, with the (S)-isomer being specifically identified in several sources. The compound's IUPAC name is methyl (S)-2-acetamido-3-(4-(dimethylamino)phenyl)propanoate , though it is also known as methyl 2-acetamido-3-[4-(dimethylamino)phenyl]propanoate in some literature .
The molecular structure is represented by the chemical formula C₁₄H₂₀N₂O₃ with a molecular weight of 264.32 g/mol . The InChI code for this compound is 1S/C14H20N2O3/c1-10(17)15-13(14(18)19-4)9-11-5-7-12(8-6-11)16(2)3/h5-8,13H,9H2,1-4H3,(H,15,17)/t13-/m0/s1, and its InChI key is OCFBTMWOSFKWMI-ZDUSSCGKSA-N .
Physical Properties
The physical properties of methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate are summarized in Table 1.
Property | Value | Reference |
---|---|---|
Molecular Weight | 264.32 g/mol | |
Melting Point | 128-129°C | |
Physical State | Solid | |
CAS Number | 2209104-48-1, 119712-07-1 | |
Storage Conditions | Cool, dry place |
The compound exhibits a relatively high melting point, suggesting significant intermolecular forces such as hydrogen bonding between molecules, likely due to the presence of the acetamido group. This property is important for handling and storage considerations in laboratory settings.
Chemical Properties
The chemical properties of methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate are influenced by its functional groups. The compound contains an ester group (methyl propanoate), an amide group (acetamide), and a dimethylamino group attached to a phenyl ring. The dimethylamino group significantly influences the compound's electron distribution, solubility profile, and potential for hydrogen bonding.
These functional groups provide multiple sites for chemical reactions, including hydrolysis of the ester group, reactions at the amide nitrogen, and interactions through the dimethylamino group. The tertiary amine (dimethylamino) portion can participate in acid-base reactions and may serve as a hydrogen acceptor in hydrogen-bonding interactions with biological molecules.
Synthesis Methods
General Synthetic Approaches
The synthesis of methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate typically involves condensation reactions between appropriate precursors. One common approach involves dissolving equimolar amounts of substituted acetophenone derivatives in ethanol, followed by treatment with potassium hydroxide to facilitate condensation with dimethylaminobenzaldehyde. The resulting product requires purification through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Stereoselective Synthesis
For the production of the (S)-isomer (methyl (S)-2-acetamido-3-(4-(dimethylamino)phenyl)propanoate), stereoselective synthesis methods are employed to ensure enantiomeric purity. These approaches often utilize chiral catalysts or chiral auxiliaries to control the stereochemistry of the reaction. The specific stereochemistry at the alpha-carbon position is critical for certain biological activities, particularly when the compound is being investigated for pharmaceutical applications.
Characterization Techniques
Spectroscopic Analysis
Several analytical techniques are commonly employed to characterize methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used to confirm the compound's structure and purity. These techniques provide detailed information about the molecular composition, connectivity, and stereochemistry.
In NMR analysis, both ¹H and ¹³C spectra would reveal characteristic signals corresponding to the methyl ester, acetamido, and dimethylamino groups. The aromatic protons of the phenyl ring would typically appear in the range of 6.5-7.5 ppm in the ¹H NMR spectrum, with the dimethylamino protons showing signals around 2.9-3.0 ppm. The alpha-hydrogen would appear as a multiplet due to coupling with adjacent protons.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure. The molecular ion peak would be expected at m/z 264, corresponding to the molecular weight of the compound.
Chromatographic Methods
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate and monitoring reaction progress during synthesis. For chiral analysis of the (S)-isomer, chiral HPLC columns may be utilized to determine enantiomeric purity.
Biological Activities and Mechanisms
Enzyme Inhibition
Derivatives of methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate have been reported to exhibit significant biological activities, including the inhibition of monoamine oxidase enzymes. Monoamine oxidases are important enzymes involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic implications for neurological disorders.
Neuroprotective Effects
The compound has also been noted for its potential neuroprotective effects against oxidative stress. Oxidative stress is implicated in various neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and other age-related conditions. The mechanism of neuroprotection may involve the modulation of neurotransmitter levels through enzyme inhibition and/or direct antioxidant properties.
Research Applications
Drug Design and Development
Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate has applications in scientific research, particularly in the study of biological targets such as enzymes and receptors. The compound's structural features make it a valuable template for the development of novel pharmaceutical agents. Researchers can modify various portions of the molecule to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship Studies
The compound serves as an important scaffold for structure-activity relationship (SAR) studies. By making systematic modifications to the base structure and evaluating the resulting changes in biological activity, researchers can identify the structural elements essential for specific activities. This information is crucial for rational drug design and optimization.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume